molecular formula C9H18O B045911 2-Hexan-2-yl-3-methyloxirane CAS No. 115667-88-4

2-Hexan-2-yl-3-methyloxirane

Cat. No. B045911
M. Wt: 142.24 g/mol
InChI Key: LQYSWJONEQCEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexan-2-yl-3-methyloxirane, also known as tert-Butyl glycidyl ether, is a colorless liquid that is widely used in various chemical reactions. It is a highly reactive compound that contains an epoxide group and a tertiary butyl group. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-Hexan-2-yl-3-methyloxirane is based on its epoxide group. The epoxide group is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity makes 2-Hexan-2-yl-3-methyloxirane a useful compound in various chemical reactions.

Biochemical And Physiological Effects

2-Hexan-2-yl-3-methyloxirane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can cause skin irritation and is toxic when ingested. Therefore, it is important to handle this compound with care.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Hexan-2-yl-3-methyloxirane in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research on 2-Hexan-2-yl-3-methyloxirane. One potential direction is the synthesis of new compounds based on 2-Hexan-2-yl-3-methyloxirane. Another potential direction is the study of its potential applications in the synthesis of new materials. Moreover, the biochemical and physiological effects of this compound need to be further studied to ensure its safe handling and use in various applications.
Conclusion:
In conclusion, 2-Hexan-2-yl-3-methyloxirane is a highly reactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it a useful compound in various chemical reactions. However, its biochemical and physiological effects need to be further studied to ensure its safe handling and use in various applications.

Synthesis Methods

The synthesis of 2-Hexan-2-yl-3-methyloxirane can be achieved through various methods. The most commonly used method is the reaction between tert-butanol and epichlorohydrin in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of 2-Hexan-2-yl-3-methyloxirane glycidyl ether as the major product.

Scientific Research Applications

2-Hexan-2-yl-3-methyloxirane has been extensively studied for its potential applications in various scientific fields. It is commonly used as a reactive diluent in the synthesis of epoxy resins. It is also used as a cross-linking agent in the synthesis of polyurethane foams. Moreover, it is used as a solvent in the synthesis of various chemical compounds.

properties

CAS RN

115667-88-4

Product Name

2-Hexan-2-yl-3-methyloxirane

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-hexan-2-yl-3-methyloxirane

InChI

InChI=1S/C9H18O/c1-4-5-6-7(2)9-8(3)10-9/h7-9H,4-6H2,1-3H3

InChI Key

LQYSWJONEQCEDW-UHFFFAOYSA-N

SMILES

CCCCC(C)C1C(O1)C

Canonical SMILES

CCCCC(C)C1C(O1)C

synonyms

Oxirane, 2-methyl-3-(1-methylpentyl)-, [2-alpha-(R*),3-alpha-]- (9CI)

Origin of Product

United States

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